5-丙基异恶唑-3-羧酸乙酯

描述

Ethyl 5-propylisoxazole-3-carboxylate is a compound that falls within the broader class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in adjacent positions. These compounds are of significant interest due to their diverse range of biological activities and their utility in various chemical synthesis processes.

Synthesis Analysis

The synthesis of isoxazole derivatives can be complex, involving multiple steps and various reagents. For instance, ethyl 5-aroyl-4-pyrone-2-carboxylates react with hydroxylamine to produce ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates, showcasing the versatility of isoxazole synthesis . Similarly, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate demonstrates selective cyclocondensation in its synthesis process . These methods highlight the intricate nature of synthesizing isoxazole derivatives and the importance of reaction conditions in determining the final product.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of the isoxazole ring, which significantly influences the compound's chemical behavior. X-ray analysis has been used to determine the structure of related compounds, such as ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate, which is an isoxazol-3-(2H)-one rearrangement product . Density functional theory (DFT) calculations have also been employed to study the molecular structure, as seen in the synthesis and analysis of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate .

Chemical Reactions Analysis

Isoxazole derivatives undergo various chemical reactions, which can lead to the formation of different products depending on the reaction conditions. For example, photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate results in the formation of a carbene, which can be trapped by different nucleophiles . The photolysis process can follow different pathways, such as reversible photoisomerization or loss of carbon dioxide to form a singlet imino-carbene . These reactions are crucial for understanding the reactivity and potential applications of isoxazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. Photophysical studies of ethyl 3-phenylisothiazole-4-carboxylate and related compounds have shown that they exhibit fluorescence, which may be due to dual emission from different excited states . These properties are essential for the potential use of isoxazole derivatives as sensitizers in photo-oxidation reactions or other applications that require specific photophysical characteristics.

科学研究应用

手性 2-氨基烷基恶唑-5-羧酸盐的合成

与 5-丙基异恶唑-3-羧酸乙酯相关的 5-氧代-2,5-二氢异恶唑-4-羧酸乙酯已被用于合成手性 2-氨基烷基恶唑-5-羧酸盐。该过程涉及用邻苯二甲酰亚氨基酸进行 N-酰化,然后进行光照射,从而为多种恶唑衍生物提供了途径 (Cox、Prager、Svensson 和 Taylor,2003 年).

仿生合成技术的开发

研究探索了 5-羟甲基-3-甲基异恶唑-4-羧酸乙酯的高效合成,该化合物与 5-丙基异恶唑-3-羧酸乙酯密切相关。这种合成为 α-环吡酮酸等复杂有机化合物的仿生合成奠定了基础 (Moorthie、McGarrigle、Stenson 和 Aggarwal,2007 年).

光化学研究和途径探索

相关化合物 5-氧代-2-苯基-2,5-二氢异恶唑-4-羧酸乙酯一直是光化学研究的主题。这些研究探索了不同的光解途径,包括可逆光异构化和二氧化碳损失,从而深入了解了类似化合物(如 5-丙基异恶唑-3-羧酸乙酯)的行为 (Ang 和 Prager,1992 年).

肽的合成

羧酸盐与异恶唑盐(如与 5-丙基异恶唑-3-羧酸乙酯相关的盐)的反应提供了一种肽合成方法。该过程对于在温和条件下生成特定的肽化合物非常有价值,为肽化学做出了重大贡献 (Woodward、Olofson 和 Mayer,1966 年).

用于衍生物形成的光解研究

对类似于 5-氧代-2-苯基-2,5-二氢异恶唑-4-羧酸乙酯的化合物的进一步光解研究揭示了各种衍生物的形成。这些衍生物包括甲烷三羧酸衍生物和 2-烷氧基-3-苯基氨基丙烯酸酯,为理解类似异恶唑化合物的反应奠定了基础 (Ang 和 Prager,1992 年).

吡咯、呋喃和噻吩的合成

5-氧代-2-苯基-2,5-二氢异恶唑-4-羧酸乙酯已被用于合成吡咯、呋喃、噻吩及其苯并类似物,展示了这类异恶唑化合物在创建不同杂环结构方面的多功能性。该合成过程对于各种有机化合物的开发具有重要意义 (Prager 和 Williams,1996 年).

探索中枢神经系统活性化合物

涉及与 5-丙基异恶唑-3-羧酸乙酯密切相关的 5-氧代-2,5-二氢异恶唑-4-羧酸乙酯的研究,已创造出多种影响中枢神经系统的化合物。这些化合物已因其潜在的神经效应而被探索,有助于理解神经活性物质 (Hung、Janowski 和 Prager,1985 年).

免疫调节作用研究

类似于 5-丙基异恶唑-3-羧酸乙酯结构的 5-氨基-3-甲基异恶唑-4-羧酸的衍生物已被合成并评估其免疫活性。这些研究提供了对这类化合物的潜在免疫调节作用的见解 (Ryng、Zimecki、Sonnenberg 和 Mokrosz,1999 年).

连续流动合成方面的进展

与 5-丙基异恶唑-3-羧酸乙酯相关的化合物 5-乙酰-1H-吡唑-3-羧酸乙酯已使用安全有效的连续流动工艺合成。这代表了复杂有机化合物合成方面的重要进步,可能适用于类似的异恶唑衍生物 (Szilágyi、Egyed、Mándity、Nagy、Kátai-Fadgyas、Volk 和 Keserű,2022 年).

光芳基化-光异构化研究

与 5-丙基异恶唑-3-羧酸乙酯密切相关的 2-芳基异恶唑-5(2H)-酮已合成并研究其光芳基化-光异构化性质。这些研究有助于理解此类化合物的物理光学行为及其潜在应用 (Amati、Belviso、D’Auria、Lelj、Racioppi 和 Viggiani,2010 年).

晶体结构和 DFT 研究

吡唑衍生物 5-(三甲基甲硅烷基)-1-1H-吡唑-3-羧酸乙酯的详细晶体结构和密度泛函理论 (DFT) 研究,提供了对类似异恶唑化合物的物理和化学性质的宝贵见解 (Zhao 和 Wang,2023 年).

缩合吡唑的合成

与 5-丙基异恶唑-3-羧酸乙酯相关的 3-和 5-三氟甲磺酰氧基-1H-吡唑-4-羧酸乙酯已被用作各种缩合吡唑合成的前体。这些化合物通过钯催化的交叉偶联反应合成,展示了此类异恶唑衍生物在创建结构多样的吡唑中的多功能性 (Arbačiauskienė、Vilkauskaitė、Šačkus 和 Holzer,2011 年).

转化为咪唑并嘧啶和氨基吲哚衍生物

已经证明 5-氧代-3-芳基氨基-2,5-二氢异恶唑-4-羧酸乙酯与氯嘧啶和氯苯并恶唑反应,形成咪唑并嘧啶和氨基吲哚衍生物。这展示了 5-丙基异恶唑-3-羧酸乙酯及其类似物在合成复杂杂环结构中的潜力 (Marjani 和 Khalafy,2010 年).

未来方向

The future directions in the research of Ethyl 5-propylisoxazole-3-carboxylate and similar compounds involve the development of new eco-friendly synthetic strategies . There is also a significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .

作用机制

Target of Action

Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity .

Mode of Action

Isoxazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Isoxazole derivatives are known to affect a variety of biochemical pathways, leading to downstream effects .

Pharmacokinetics

The compound’s molecular weight is 183.20 , which may influence its bioavailability.

Result of Action

Isoxazole derivatives are known to have significant biological interests .

Action Environment

The synthesis of isoxazole derivatives has been performed in the presence of tempo, water, and in open air , suggesting that these factors may play a role in the compound’s synthesis and possibly its action.

属性

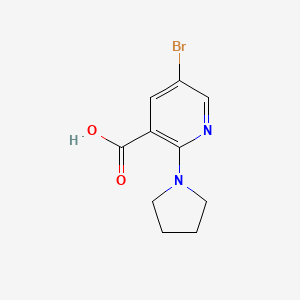

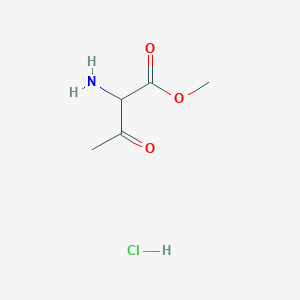

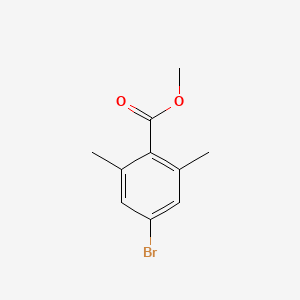

IUPAC Name |

ethyl 5-propyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-3-5-7-6-8(10-13-7)9(11)12-4-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYYQHJRGRPPTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NO1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。